N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYNHSHBXASAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617066 | |
| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-90-5 | |
| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of N 4,5 Dihydro 1,3 Thiazol 2 Yl Nitramide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity.
¹H NMR Spectral Interpretation and Proton Environments
The proton NMR (¹H NMR) spectrum of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide would be expected to show distinct signals corresponding to the protons in the dihydrothiazole ring. The methylene (B1212753) protons (-CH₂-CH₂-) at the C4 and C5 positions would likely appear as two triplets due to coupling with each other. The chemical shifts for these protons are anticipated to be in the range of 3.0-4.0 ppm, influenced by the adjacent sulfur and nitrogen atoms. The specific chemical shifts would be dependent on the solvent used for the analysis.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂-S- (C5 protons) | 3.0 - 3.5 | Triplet (t) |
| -CH₂-N- (C4 protons) | 3.5 - 4.0 | Triplet (t) |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The carbon-13 NMR (¹³C NMR) spectrum would provide information about the carbon framework of the molecule. Three distinct signals would be expected for the three carbon atoms in the this compound structure. The C2 carbon, being part of a guanidine-like system and bonded to three nitrogen atoms, would likely resonate at the lowest field (highest ppm value). The C4 and C5 methylene carbons would appear at higher fields.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 170 |
| C4 | 50 - 60 |
| C5 | 30 - 40 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY, ROESY)
To confirm the predicted structure and assign the proton and carbon signals unambiguously, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the C4 and C5 protons, confirming their adjacent relationship in the dihydrothiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signals predicted in Table 1 to the carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, correlations between the C4 protons and the C2 and C5 carbons would be expected, providing further confirmation of the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of atoms. In a small, relatively rigid molecule like this, NOESY or ROESY could help to confirm the through-space relationships between the protons on the dihydrothiazole ring.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass for the molecular ion [M+H]⁺ of this compound (C₃H₆N₄O₂S) would be calculated and compared to the experimentally determined value.
Tandem Mass Spectrometry for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides a fingerprint of the molecule and allows for the elucidation of its structure. While no specific fragmentation data for this compound has been found, a plausible fragmentation pathway can be proposed based on its chemical structure. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydrothiazole ring.
Table 3: Predicted Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ |
| [M+H]⁺ | [C₂H₅NS]⁺ | CHN₃O₂ |
| [M+H]⁺ | [C₃H₅N₂S]⁺ | N₂O₂ |
Note: This is a predictive table based on general fragmentation principles. Actual fragmentation patterns would need to be confirmed by experimental data.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational spectrum is unique to each molecule and provides a fingerprint based on the vibrations of its constituent atoms. For this compound, the spectrum would be dominated by the characteristic modes of the nitramide (B1216842) group and the dihydrothiazole ring.
The nitramide functional group (-NH-NO₂) gives rise to several distinct vibrational modes. The most prominent of these are the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂). These are typically observed in the IR and Raman spectra and are highly characteristic.
Asymmetric NO₂ Stretching (ν_as(NO₂)): This mode involves the out-of-phase stretching of the two N-O bonds. It is expected to appear as a strong band in the IR spectrum, typically in the range of 1530-1600 cm⁻¹.
Symmetric NO₂ Stretching (ν_s(NO₂)): This vibration corresponds to the in-phase stretching of the N-O bonds. It usually results in a strong band in both the IR and Raman spectra, found in the region of 1330-1380 cm⁻¹.
N-N Stretching (ν(N-N)): The stretching of the bond between the amino nitrogen and the nitro group nitrogen is also a key indicator. This vibration is expected in the 1200-1300 cm⁻¹ range.
Deformation Modes: In addition to stretching vibrations, various deformation modes of the nitramide group, such as scissoring, wagging, twisting, and rocking of the NO₂ group, would be present at lower frequencies in the fingerprint region of the spectrum.
The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the adjacent dihydrothiazole ring.
Table 1: Expected Characteristic Vibrational Modes of the Nitramide Moiety
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Asymmetric NO₂ Stretch | 1530-1600 | Strong | Medium-Weak |
| Symmetric NO₂ Stretch | 1330-1380 | Strong | Strong |
| N-N Stretch | 1200-1300 | Medium | Medium |
| NO₂ Scissoring | 800-900 | Medium | Weak |
The 4,5-dihydro-1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. Its vibrational spectrum will be characterized by a combination of ring stretching and deformation modes, as well as vibrations from the C-H bonds.
C=N Stretching (ν(C=N)): The stretching vibration of the carbon-nitrogen double bond within the ring is a key feature and is expected to produce a strong band in the region of 1600-1650 cm⁻¹.
Ring Stretching Modes: Several bands corresponding to the stretching of the C-C, C-N, and C-S bonds within the heterocyclic ring will be present. These are typically found in the 1000-1400 cm⁻¹ range and can be coupled.
CH₂ Vibrations: The methylene groups (CH₂) in the 4 and 5 positions of the ring will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting modes will appear in the fingerprint region.
C-S Stretching (ν(C-S)): The carbon-sulfur stretching vibrations are generally weaker and appear at lower frequencies, typically in the 600-800 cm⁻¹ range.
The coupling of these vibrations can lead to a complex pattern in the fingerprint region, making a detailed assignment challenging without computational support.
Table 2: Expected Vibrational Signatures of the Dihydrothiazole Ring
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretching (CH₂) | 2850-2960 | Medium-Strong | Medium-Strong |
| C=N Stretching | 1600-1650 | Strong | Medium |
| CH₂ Scissoring | ~1450 | Medium | Medium |
| Ring Stretching | 1000-1400 | Medium-Strong | Medium |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of closely related neonicotinoid insecticides, such as thiamethoxam (B1682794) and clothianidin, which contain similar structural motifs, can provide valuable insights into the expected bond lengths, angles, and intermolecular interactions.
Based on the crystallographic data of analogous compounds, the key geometric parameters for this compound can be predicted.
The nitramide moiety is expected to be largely planar. The N-N bond length is anticipated to be in the range of 1.35-1.40 Å. The N-O bond lengths of the nitro group are expected to be approximately 1.22-1.25 Å. The bond angles around the nitro group nitrogen (O-N-O) would be close to 120°, consistent with sp² hybridization.
In the dihydrothiazole ring, the C=N double bond is expected to have a length of approximately 1.28-1.32 Å. The C-S bond lengths would be around 1.75-1.80 Å, and the C-N single bond length in the ring is expected to be in the range of 1.45-1.48 Å. The ring itself is not expected to be perfectly planar due to the sp³ hybridized carbon atoms at the 4 and 5 positions, likely adopting an envelope or twisted conformation.
Table 3: Predicted Key Bond Lengths and Angles for this compound based on Analogous Structures
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| N-NO₂ | 1.35 - 1.40 |
| N=O | 1.22 - 1.25 |
| C=N (ring) | 1.28 - 1.32 |
| C-S (ring) | 1.75 - 1.80 |
| C-N (ring) | 1.45 - 1.48 |
| **Bond Angles (°) ** | |
| O-N-O | ~120 |
| C-N-N | ~115-120 |
The solid-state packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The hydrogen atom on the nitramide nitrogen is a potential hydrogen bond donor. The oxygen atoms of the nitro group and the nitrogen atom of the dihydrothiazole ring are potential hydrogen bond acceptors.
In addition to classical hydrogen bonds, weaker C-H···O and C-H···N interactions may also contribute to the stability of the crystal structure. The planarity of the nitramide group and parts of the dihydrothiazole ring could also allow for π-π stacking interactions if the crystal packing is favorable. A detailed analysis of these interactions would require precise crystallographic data.
Computational and Theoretical Investigations of N 4,5 Dihydro 1,3 Thiazol 2 Yl Nitramide
Hypothetical Approach to Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Properties
A theoretical investigation would begin with geometry optimization of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide using Density Functional Theory (DFT). Methods like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to predict the ground state geometry. nih.govresearchgate.net This calculation would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties like dipole moment, polarizability, and the molecular electrostatic potential (MEP) map would be calculated. The MEP map is particularly useful as it visualizes electron-rich and electron-poor regions, offering insights into potential sites for electrophilic and nucleophilic attack. mdpi.comesisresearch.org
Molecular Orbital Analysis, including Frontier Molecular Orbitals (HOMO/LUMO)
The electronic behavior of the molecule would be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com These calculations would reveal the distribution of electron density in the frontier orbitals and indicate probable charge transfer interactions within the molecule.
Hypothetical Approach to Conformational Landscape and Energy Profile Exploration
The 4,5-dihydrothiazole ring is non-aromatic and flexible, suggesting that the molecule can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. Such studies on similar ring systems have revealed that different conformations, such as twist-boat and chair forms, can have similar energies. nih.gov The results would provide the relative energies of different conformers and the energy barriers for interconversion, yielding a comprehensive picture of the molecule's flexibility and preferred shapes.
Hypothetical Approach to Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore potential reaction pathways, such as decomposition or synthesis mechanisms. For a nitramide (B1216842) compound, studies might focus on the cleavage of the N-NO2 bond. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. Locating and characterizing these transition states using methods like synchronous transit-guided quasi-Newton (STQN) would allow for the calculation of activation energies, providing critical insights into reaction kinetics and mechanisms.
Hypothetical Approach to Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental structure.
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. nih.gov These theoretical frequencies are often scaled to better match experimental infrared (IR) and Raman spectra, aiding in the assignment of complex spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data is a standard method for structural confirmation.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.
Without experimental data or dedicated computational studies in the existing literature for this compound, the detailed research findings and data tables required for a complete analysis cannot be generated. The methodologies described represent the standard computational chemistry workflow that would be applied should this molecule become a subject of future research.
Chemical Reactivity and Mechanistic Studies of N 4,5 Dihydro 1,3 Thiazol 2 Yl Nitramide
Reactivity of the Nitramide (B1216842) Functional Group
The nitramide functional group (-NH-NO₂) is characterized by a nitrogen-nitrogen single bond connecting an amino-type nitrogen to a nitro group. This arrangement confers distinct chemical properties, particularly in terms of acidity and susceptibility to redox reactions.
Acid-Base Equilibrium and Protonation/Deprotonation Studies
The hydrogen atom on the amino nitrogen of a nitramide is acidic due to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂), which stabilizes the resulting conjugate base through resonance. The parent compound, nitramide (H₂N-NO₂), has a pKa of approximately 6.5, indicating it is a weak acid. wikipedia.org
For N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide, the heterocyclic substituent is attached to the acidic nitrogen. The 2-imino-dihydrothiazole group is generally considered to be electron-donating, which would be expected to decrease the acidity of the N-H bond compared to the parent nitramide. This donation of electron density would destabilize the negative charge on the conjugate base, shifting the equilibrium toward the protonated form and resulting in a higher pKa value.
Protonation of the molecule is more likely to occur at the more basic sites within the 4,5-dihydro-1,3-thiazole ring, such as the sp²-hybridized ring nitrogen (N3), rather than on the already electron-poor nitramide group. pharmaguideline.com
| Compound | pKa Value | Notes |
|---|---|---|
| Nitramide (H₂N-NO₂) | ~6.5 wikipedia.org | Reference compound demonstrating the inherent acidity of the N-H bond. |
| This compound | Predicted > 6.5 | The electron-donating character of the dihydrothiazole ring is expected to increase the pKa (decrease acidity) relative to the parent nitramide. |
Nucleophilic and Electrophilic Substitution Reactions on the Nitramide Nitrogen
Deprotonation of the nitramide with a suitable base generates the corresponding anion, which is a potential nitrogen-centered nucleophile. This anion can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, leading to N-alkylation.
Conversely, direct electrophilic substitution on the nitramide nitrogen is generally difficult. The nitrogen atom is electron-deficient due to the attached nitro group, making it a poor target for electrophiles. pressbooks.pubunacademy.com Reactions would require highly reactive electrophilic reagents.
| Reaction Type | Reagent | Expected Product | Mechanism |
|---|---|---|---|
| Nucleophilic Substitution (as nucleophile) | Alkyl Halide (R-X) after deprotonation | N-alkylated nitramide | The nitramide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. |
| Electrophilic Substitution (as substrate) | Strong Electrophile (e.g., Acyl Chloride) | N-acylated nitramide | Direct attack on the nitramide nitrogen; generally unfavorable due to the electron-withdrawing nitro group. |
Oxidation and Reduction Chemistry of the Nitramide Group
The nitro group is readily susceptible to reduction. The transformation of the nitramide functional group under reducing conditions can yield a variety of products depending on the strength of the reducing agent and the reaction conditions. Mild reducing agents may convert the nitro group to a nitroso group (-NH-NO). More vigorous reduction can lead to the formation of hydrazine derivatives or even cleavage of the N-N bond to produce an amine.
Oxidation of the nitramide group is less common, as the nitrogen in the nitro group is already in a high oxidation state (+5). Treatment with strong oxidizing agents would likely lead to the decomposition of the molecule rather than a controlled transformation.
| Reducing Agent | Potential Product | Extent of Reduction |
|---|---|---|
| Mild (e.g., Na₂SO₃) | N-(4,5-Dihydro-1,3-thiazol-2-yl)nitrosamine | Partial reduction of nitro to nitroso |
| Moderate (e.g., Zn/HCl) | 1-(4,5-Dihydro-1,3-thiazol-2-yl)hydrazine | Full reduction of nitro group |
| Strong (e.g., LiAlH₄, Catalytic Hydrogenation) | 2-Amino-4,5-dihydro-1,3-thiazole | Reductive cleavage of the N-N bond |
Reactivity of the 4,5-Dihydro-1,3-thiazole Ring System
The 4,5-dihydro-1,3-thiazole ring, also known as a 2-thiazoline, contains an endocyclic C=N double bond and lacks the aromaticity of a thiazole (B1198619) ring. Its reactivity is primarily centered around the heteroatoms (N and S) and the imine-like C=N bond.
Electrophilic Attack on the Heterocyclic Ring
The primary sites for electrophilic attack on the 4,5-dihydro-1,3-thiazole ring are the lone pairs of electrons on the nitrogen and sulfur atoms. The sp²-hybridized ring nitrogen (N3) is typically the most basic and nucleophilic center, making it the most probable site for protonation and alkylation. pharmaguideline.com The sulfur atom can also act as a nucleophile, particularly with soft electrophiles.
Unlike aromatic thiazoles, where electrophilic substitution occurs on the ring carbons (primarily C5), the saturated C4 and C5 positions of the dihydrothiazole ring are not susceptible to this type of reaction. pharmaguideline.comwikipedia.org Electrophilic attack will be directed at the heteroatoms.
| Site of Attack | Electrophile | Product | Rationale |
|---|---|---|---|
| Ring Nitrogen (N3) | H⁺, Alkyl Halide (R-X) | Thiazolinium salt | Most basic and nucleophilic site in the ring system. pharmaguideline.com |
| Sulfur (S1) | Soft Electrophiles (e.g., Halogens, Peroxy acids) | Sulfonium salt or Sulfoxide | The sulfur atom's lone pairs are nucleophilic. |
Nucleophilic Additions and Substitutions on the Ring
The C2 carbon of the dihydrothiazole ring is the most electrophilic center and is susceptible to nucleophilic attack. This carbon is part of an imine-like double bond and is bonded to two electronegative heteroatoms (N and S), which withdraw electron density. Nucleophilic addition across the C=N bond is a characteristic reaction of this system. This can lead to the formation of a tetrahedral intermediate, which may be stable or undergo subsequent reactions, such as ring opening, particularly under acidic or basic conditions.
If the ring is quaternized by an electrophile at the N3 position, the electrophilicity of the C2 carbon is significantly enhanced, making it even more susceptible to attack by weak nucleophiles. In thiazole chemistry, the C2 position is known to be vulnerable to nucleophilic attack, a principle that extends to the dihydrothiazole system. pharmaguideline.com
| Nucleophile | Reaction Type | Potential Outcome | Conditions |
|---|---|---|---|
| H₂O / OH⁻ | Addition / Hydrolysis | Ring opening to form a thiol carbamate derivative. | Acidic or basic catalysis. |
| Alcohols (R-OH) | Addition | Ring opening products. | Typically requires acid catalysis. |
| Amines (R-NH₂) | Addition | Transamination or ring-opened urea derivatives. | Can be catalyzed by acid or base. |
| Organometallics (e.g., Grignard reagents) | Addition | Addition to the C2 carbon to form a substituted thiazolidine. | Anhydrous conditions. |
Table of Referenced Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nitramide |
| Thiazole |
| N-(4,5-Dihydro-1,3-thiazol-2-yl)nitrosamine |
| 1-(4,5-Dihydro-1,3-thiazol-2-yl)hydrazine |
| 2-Amino-4,5-dihydro-1,3-thiazole |
| Thiazolidine |
Ring-Opening and Cycloaddition Reactions of the Dihydrothiazole Moiety
The dihydrothiazole ring in this compound is a key structural feature that dictates a significant part of its chemical reactivity. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity of the dihydrothiazole moiety can be inferred from studies on related thiazoline and thiazolidine structures. These heterocycles are known to participate in ring-opening and cycloaddition reactions, often influenced by the nature of substituents and reaction conditions.
Ring-Opening Reactions:
The 4,5-dihydro-1,3-thiazole ring can undergo nucleophilic attack, leading to ring cleavage. For instance, treatment of related 2-amino-1,3,4-thiadiazoles with strong bases can lead to ring fission. Similarly, 2-amino and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange in the presence of methylamine to form triazolinethiones, a process that involves ring opening. While the nitramide group is an electron-withdrawing group, which might influence the electron density of the dihydrothiazole ring, the susceptibility of the C=N bond to nucleophilic addition followed by ring opening remains a plausible reaction pathway.
Hydrolysis can also induce ring-opening. In acidic conditions, the imine nitrogen can be protonated, making the carbon atom of the C=N bond more electrophilic and susceptible to attack by water. In basic media, direct nucleophilic attack at the same carbon can occur. The stability of the resulting ring-opened intermediate would be a crucial factor in determining the feasibility of this reaction. The presence of the sulfur atom in the ring can also influence the reaction, potentially participating in the stabilization of intermediates.
Cycloaddition Reactions:
The dihydrothiazole moiety, containing a C=N double bond, can theoretically participate in cycloaddition reactions. These reactions are valuable in synthetic organic chemistry for the construction of more complex heterocyclic systems. For example, [3+2] cycloaddition reactions involving related thiazole-containing scaffolds have been utilized to create spiro-compounds. In such a reaction, an azomethine ylide, generated in situ, could react with the C=N bond of the dihydrothiazole ring.
Furthermore, dearomative [3+2] cycloaddition reactions of benzothiazoles have been successfully developed, yielding hydropyrrolo[2,1-b]thiazole compounds. This suggests that the endocyclic C=N bond of the dihydrothiazole ring in this compound could potentially act as a dipolarophile in reactions with suitable 1,3-dipoles, leading to the formation of fused heterocyclic systems. The success of such reactions would depend on the electronic nature of the nitramide substituent and the specific reaction conditions employed.
| Reaction Type | Reagents/Conditions | Potential Products |
| Nucleophilic Ring Opening | Strong bases (e.g., NaOH, amines) | Ring-opened thioamides or rearranged heterocycles |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | Ring-opened amino-thiol derivatives |
| [3+2] Cycloaddition | 1,3-dipoles (e.g., azomethine ylides) | Fused heterocyclic systems |
Degradation Pathways and Stability Investigations
The stability of this compound is a critical aspect, particularly concerning its storage and handling. The presence of the energetic nitramide group suggests a potential for thermal instability, while the dihydrothiazole ring may be susceptible to hydrolytic degradation under various pH conditions.
Thermal Stability and Decomposition Mechanisms
The thermal behavior of this compound is expected to be largely governed by the decomposition of the nitramide functional group. Studies on other nitramines, such as RDX and HMX, provide insight into the potential decomposition pathways. The primary step in the thermal decomposition of many nitramines is the homolytic cleavage of the N-NO2 bond, generating a nitrogen dioxide radical (•NO2) and a corresponding amino radical.
For this compound, the initial decomposition step would likely be:
C3H5N2S-NH-NO2 → C3H5N2S-NH• + •NO2
The subsequent reactions of these radical species would lead to a complex mixture of decomposition products. The nitrogen dioxide can act as an oxidizing agent, reacting with other molecules or radicals. The amino radical can undergo further fragmentation or rearrangement. A comprehensive analysis of the thermal decomposition of nitramines like HMX and RDX has shown the formation of a variety of gaseous products including N2O, N2, CO, CO2, and NO. dtic.mil
| Compound Family | Primary Decomposition Step | Common Gaseous Products |
| Nitramines (e.g., RDX, HMX) | N-NO2 bond homolysis | N2O, N2, CO, CO2, NO |
| Nitramide (NH2NO2) | N-NO2 bond cleavage | N2O, H2O |
Hydrolytic Stability under Various pH Conditions
The hydrolytic stability of this compound is expected to be pH-dependent due to the presence of both the dihydrothiazole ring and the nitramide group.
Acidic Conditions:
Under acidic conditions, the imine nitrogen of the dihydrothiazole ring can be protonated. This would render the imine carbon more susceptible to nucleophilic attack by water, potentially leading to ring opening and the formation of an amino-thiol derivative and the corresponding nitramide of a carboxylic acid. The nitramide group itself is relatively stable to acid hydrolysis.
Neutral Conditions:
In neutral water, the hydrolysis of the dihydrothiazole ring is likely to be slower than under acidic or basic conditions. However, the nitramide group can undergo hydrolysis in neutral water, although the rate is generally slow.
Basic Conditions:
Under basic conditions, the nitramide proton can be abstracted to form an anion. The base-catalyzed decomposition of nitramide is a well-studied reaction that proceeds via this anionic intermediate, leading to the formation of nitrous oxide (N2O) and water. The rate of this decomposition is dependent on the concentration of the base.
| pH Condition | Potential Degradation Pathway | Major Products |
| Acidic (pH < 7) | Acid-catalyzed hydrolysis of the dihydrothiazole ring | Ring-opened amino-thiol derivatives |
| Neutral (pH ≈ 7) | Slow hydrolysis of both the ring and the nitramide group | Gradual decomposition |
| Basic (pH > 7) | Base-catalyzed decomposition of the nitramide group and hydrolysis of the dihydrothiazole ring | N2O, water, ring-opened products |
Advanced Structural Analysis and Conformational Dynamics
Stereochemical Features and Chiral Properties of the Dihydrothiazole Ring
The 4,5-dihydro-1,3-thiazole ring is a non-aromatic, five-membered heterocycle. Unlike its aromatic counterpart, thiazole (B1198619), the dihydro- derivative has two saturated carbon atoms, C4 and C5. These carbon atoms are sp³-hybridized, making them potential stereogenic centers. The presence of these centers is the basis for the molecule's potential chirality.
If the C4 and C5 positions are substituted, even with different isotopes, the molecule can exist as stereoisomers. For the unsubstituted ring in the parent N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide, the C4 and C5 atoms are prochiral centers. The planarity of the ring system is also a key feature; studies on related 2,3-dihydrothiazole (B1197258) structures have shown that the heterocyclic ring can be virtually planar. nih.gov
The introduction of substituents at the C4 and C5 positions can lead to the formation of diastereomers, which can be designated as cis or trans depending on the relative orientation of the substituents. This is analogous to the stereoisomerism observed in similarly substituted five-membered heterocyclic rings, such as 4,5-dihydroxyimidazolidine-2-thiones. researchgate.net The specific conformation and relative stability of these diastereomers would be influenced by steric hindrance and electronic interactions between the substituents.
In related thiazolidinone structures, which share the saturated five-membered ring feature, the presence of substituents at positions corresponding to C2 and C5 leads to the formation of diastereomeric pairs. researchgate.net This highlights the critical role of substitution in defining the stereochemical identity of the heterocyclic core.
Table 1: Potential Stereoisomerism in a Substituted 4,5-Dihydrothiazole Ring This table illustrates the stereochemical possibilities based on hypothetical substitutions at the C4 and C5 positions.
| Substitution Pattern at C4 and C5 | Presence of Chiral Centers | Possible Stereoisomers |
| Unsubstituted (as in parent compound) | No (prochiral centers) | Achiral (meso-like) |
| Monosubstituted (e.g., at C4) | Yes (C4 is chiral) | Enantiomers (R and S) |
| Disubstituted, same substituent (e.g., at C4 and C5) | Yes (C4 and C5 are chiral) | Diastereomers (cis/trans or R,S/S,R and R,R/S,S) |
| Disubstituted, different substituents | Yes (C4 and C5 are chiral) | Diastereomers and Enantiomers |
Tautomerism and Isomeric Forms of this compound
Tautomerism is a significant feature of 2-amino-thiazoline derivatives. This compound can theoretically exist in two primary tautomeric forms: the amino form and the imino form. This equilibrium involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic ring nitrogen.
Amino Tautomer: this compound, where the double bond is endocyclic (C=N).
Imino Tautomer: N-(1,3-thiazolidin-2-ylidene)nitramide, where the double bond is exocyclic (C=N).
Computational studies, including DFT and ab initio calculations on the parent 2-amino-2-thiazoline (B132724) structure, have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net This preference is also observed in many other 2-aminothiazole (B372263) derivatives, which predominantly exist in the amino form. researchgate.net The greater stability of the amino form is often attributed to the aromatic-like delocalization within the N-C=N system of the ring.
Solvation can influence this equilibrium, with calculations suggesting a shift in tautomeric preference toward the imino species in solution. researchgate.net Furthermore, the less stable imino tautomer can exist as two distinct geometric isomers, (E) and (Z), based on the orientation of the substituent on the exocyclic nitrogen relative to the ring. Of these, the (Z)-isomers are typically calculated to have lower energy. researchgate.net
Table 2: Calculated Tautomeric Stability of 2-Amino-2-Thiazoline Data based on computational studies of the core 2-amino-2-thiazoline structure, which serves as a model for this compound. researchgate.net
| Tautomeric Form | Isomer | Relative Stability (Gas Phase) | Key Structural Feature |
| Amino | - | Most Stable | Endocyclic C=N double bond |
| Imino | (Z)-isomer | Less Stable | Exocyclic C=N double bond |
| Imino | (E)-isomer | Least Stable | Exocyclic C=N double bond |
Influence of Substituents on Molecular Conformation and Electronic Distribution
The introduction of substituents onto either the dihydrothiazole ring or the exocyclic nitramide (B1216842) group can profoundly alter the molecule's conformation and electronic properties. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is critical. rsc.org
Substituents on the heterocyclic ring can influence the electron density of the entire system. An EWG (e.g., a nitro group) attached to the ring would decrease the electron density on the ring atoms, particularly the nitrogen and sulfur atoms. This can affect the basicity of the ring nitrogens and influence the tautomeric equilibrium. Conversely, an EDG (e.g., an alkyl or hydroxyl group) would increase electron density on the ring. rsc.orgmdpi.com
The electronic distribution is crucial for determining intermolecular interactions. For instance, changes in the partial charges on the nitrogen and oxygen atoms of the nitramide group, induced by ring substituents, would alter the strength and geometry of potential hydrogen bonds. researchgate.net
Similarly, substituents on the nitramide group itself would modulate the electronic character of the dihydrothiazole ring via resonance and inductive effects. An EWG on the nitramide moiety would pull electron density away from the ring, potentially making the exocyclic C-N bond stronger and influencing the rotational barrier around it.
Table 3: Predicted Effects of Substituents on Molecular Properties
| Position of Substitution | Type of Substituent | Predicted Effect on Electronic Distribution | Predicted Effect on Conformation |
| Dihydrothiazole Ring (C4/C5) | Electron-Withdrawing (e.g., -NO₂) | Decreases electron density on the ring; may stabilize the amino tautomer. | Minimal, unless sterically bulky. |
| Dihydrothiazole Ring (C4/C5) | Electron-Donating (e.g., -CH₃) | Increases electron density on the ring; may slightly destabilize the amino tautomer. | Minimal, unless sterically bulky. |
| Nitramide Group | Electron-Withdrawing (e.g., -CN) | Pulls electron density from the ring through the exocyclic nitrogen. | May affect the planarity of the nitramide group relative to the ring. |
| Dihydrothiazole Ring (C4/C5) | Bulky Group (e.g., -t-Butyl) | Minor electronic effect. | May induce puckering or twisting of the dihydrothiazole ring. |
Following a comprehensive search for academic literature on the non-biological applications of the chemical compound This compound , it has been determined that there is a significant lack of specific, publicly available research data to fulfill the requirements of the requested article.
Searches for this particular compound in the contexts of materials science—specifically its derivatization for polymeric materials and its role as a ligand in coordination chemistry—did not yield any relevant scholarly articles or detailed research findings.
Similarly, an investigation into the compound's applications in energetic materials chemistry, including theoretical or experimental assessments of its energy release characteristics, thermal stability, and sensitivity, returned no specific results. The available literature focuses on other, more widely studied energetic materials and thiazole derivatives, without mentioning this compound.
Due to the absence of specific data, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request. Therefore, the requested article cannot be generated at this time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide?
- Methodology : A plausible approach involves modifying protocols used for structurally related nitramides, such as imidacloprid. For example, substituting the 6-chloropyridinylmethyl group in imidacloprid synthesis with a simpler hydrogen or alkyl group could yield the target compound. Key steps include cyclocondensation of thiourea derivatives with α-haloketones to form the thiazoline ring, followed by nitration using nitric acid or nitrating agents under controlled conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm the thiazoline ring protons (δ 2.8–3.5 ppm for –CH– groups) and nitramide functionality (δ 8.0–10.0 ppm for –NO). Compare with analogous compounds like 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone .
- IR : Identify characteristic peaks for –NO (asymmetric stretch ~1530 cm, symmetric stretch ~1350 cm) and thiazoline C=N (~1640 cm) .
- MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns, referencing collision cross-section predictions from similar thiazoline derivatives .
Q. What crystallographic tools are suitable for resolving its crystal structure?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to process X-ray diffraction data. Validate the structure using tools like PLATON to check for missed symmetry, twinning, or disorder. Ensure R-factors <5% for high confidence .
Advanced Research Questions
Q. How can computational models predict physicochemical properties like collision cross-sections (CCS)?
- Methodology : Apply density functional theory (DFT) calculations to optimize the molecular geometry, followed by trajectory-based methods (e.g., MOBCAL) to simulate CCS values. Compare with experimental ion mobility spectrometry (IMS) data, as demonstrated for N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Methodology :
- Case Study : If NMR suggests a planar nitramide group but crystallography shows non-planarity, consider dynamic effects (e.g., tautomerism) via variable-temperature NMR or DFT-based conformational analysis.
- Validation : Cross-check with spectroscopic databases (e.g., NIST Chemistry WebBook) and re-analyze diffraction data for overlooked hydrogen bonding or crystal packing effects .
Q. How to design bioactivity assays for evaluating its pharmacological potential?
- Methodology :
- In Vitro : Test antibacterial activity using microbroth dilution (e.g., against E. coli or S. aureus), referencing protocols for thiadiazole-acetamide derivatives .
- Toxicity : Use cell viability assays (MTT or resazurin) on mammalian cell lines to assess cytotoxicity, adapting methods from imidacloprid studies .
Q. What are best practices for validating synthetic intermediates with complex stereochemistry?
- Methodology : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiomeric purity. For diastereomers, employ NOESY NMR to analyze spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
